molecular formula C14H17N5O B2978956 (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1234940-88-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Katalognummer B2978956
CAS-Nummer: 1234940-88-5
Molekulargewicht: 271.324
InChI-Schlüssel: AHYIZHYWJHOVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTM is a derivative of triazole and piperazine, which are known for their diverse biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Antibacterial Activity : A series of novel triazole analogues of piperazine, including compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds with specific substituents on the piperazine ring exhibited significant inhibition of bacterial growth, suggesting their potential for further development as antibacterial agents (Nagaraj et al., 2018).

Endocannabinoid Hydrolases Inhibition

  • FAAH and MAGL Inhibitors : Research on benzotriazol-1-yl carboxamide scaffold derivatives, closely related to the core structure of interest, showed their effectiveness as inhibitors against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated potent inhibitory activities, with certain compounds showing selectivity towards either FAAH or MAGL, highlighting their potential therapeutic applications in modulating endocannabinoid signaling (Morera et al., 2012).

Central Nervous System Receptor Affinity

  • CNS Receptor Ligands : A novel synthesis approach for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine led to compounds with promising interactions with σ1-receptors, indicating potential applications in the development of central nervous system (CNS) therapeutics (Beduerftig et al., 2001).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity, underscoring the versatility of triazole compounds in developing new antimicrobial agents (Sunitha et al., 2017).

Acetylcholinesterase Inhibition

  • AChE and BChE Inhibitors : Arylisoxazole-phenylpiperazine derivatives were explored for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying compounds with significant potency. This research suggests the potential of such structures in treating conditions associated with cholinesterase activity (Saeedi et al., 2019).

Tubulin Polymerization Inhibition

  • Cancer Therapeutics : N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, displaying excellent antiproliferative properties against a wide range of cancer cell lines. These findings open up possibilities for the development of new cancer treatments (Prinz et al., 2017).

Eigenschaften

IUPAC Name

(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIZHYWJHOVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.